molecular formula C12H15FOS B13476035 2-(tert-Butylsulfanyl)-1-(4-fluorophenyl)ethan-1-one CAS No. 88577-85-9

2-(tert-Butylsulfanyl)-1-(4-fluorophenyl)ethan-1-one

Cat. No.: B13476035
CAS No.: 88577-85-9
M. Wt: 226.31 g/mol
InChI Key: RBHMNTGRIPZJOH-UHFFFAOYSA-N
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Description

2-(tert-Butylsulfanyl)-1-(4-fluorophenyl)ethan-1-one is an organic compound characterized by the presence of a tert-butylsulfanyl group and a fluorophenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylsulfanyl)-1-(4-fluorophenyl)ethan-1-one typically involves the reaction of 4-fluorobenzaldehyde with tert-butylthiol in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition mechanism, forming the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butylsulfanyl)-1-(4-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

2-(tert-Butylsulfanyl)-1-(4-fluorophenyl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(tert-Butylsulfanyl)-1-(4-fluorophenyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The tert-butylsulfanyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The fluorophenyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butylsulfanyl)-1-phenylethan-1-one
  • 2-(tert-Butylsulfanyl)-1-(4-chlorophenyl)ethan-1-one
  • 2-(tert-Butylsulfanyl)-1-(4-methylphenyl)ethan-1-one

Uniqueness

2-(tert-Butylsulfanyl)-1-(4-fluorophenyl)ethan-1-one is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to similar compounds without the fluorine substitution.

Properties

CAS No.

88577-85-9

Molecular Formula

C12H15FOS

Molecular Weight

226.31 g/mol

IUPAC Name

2-tert-butylsulfanyl-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C12H15FOS/c1-12(2,3)15-8-11(14)9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3

InChI Key

RBHMNTGRIPZJOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCC(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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